molecular formula C12H8ClN3O3 B5067504 N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide CAS No. 5531-93-1

N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide

Cat. No.: B5067504
CAS No.: 5531-93-1
M. Wt: 277.66 g/mol
InChI Key: IMKRMMGXBOMDLF-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a 2-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of N-(2-Amino-4-nitro-phenyl)pyridine-3-carboxamide.

    Electrophilic Aromatic Substitution: Formation of nitrated or sulfonated pyridine derivatives.

Scientific Research Applications

N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-nitro-phenyl)pyridine-2-carboxamide
  • N-(2-Chloro-4-nitro-phenyl)pyridine-4-carboxamide
  • N-(2-Chloro-4-nitro-phenyl)benzamide

Uniqueness

N-(2-Chloro-4-nitro-phenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position of the pyridine ring distinguishes it from other similar compounds and can result in different pharmacological or material properties.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-10-6-9(16(18)19)3-4-11(10)15-12(17)8-2-1-5-14-7-8/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRMMGXBOMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386001
Record name N-(2-CHLORO-4-NITRO-PHENYL)PYRIDINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-93-1
Record name N-(2-CHLORO-4-NITRO-PHENYL)PYRIDINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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